molecular formula C52H73N15O11 B1193172 Melanotan II acetate

Melanotan II acetate

Cat. No.: B1193172
M. Wt: 1084.25
InChI Key: GTAMEWQATOUMGW-GBRHMYBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melanotan II (acetate) is a synthetic analogue of the peptide hormone alpha-melanocyte-stimulating hormone (alpha-MSH) It is primarily known for its ability to stimulate melanogenesis, which leads to increased pigmentation of the skin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Melanotan II (acetate) involves a series of peptide coupling reactions. The process typically starts with the assembly of the hexapeptide sequence using solid-phase peptide synthesis (SPPS). The key steps include:

Industrial Production Methods

Industrial production of Melanotan II (acetate) follows similar synthetic routes but on a larger scale. The Ajiphase methodology, which combines the advantages of solid-phase and solution-phase synthesis, is often employed. This method allows for efficient production with high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Melanotan II (acetate) undergoes various chemical reactions, including:

    Oxidation: The tryptophan residue in Melanotan II can be oxidized under certain conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the peptide.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced peptides, and substituted analogues of Melanotan II (acetate).

Scientific Research Applications

Melanotan II (acetate) has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in melanogenesis and its effects on melanocortin receptors.

    Medicine: Explored for its potential in treating conditions such as erectile dysfunction, obesity, and skin disorders.

    Industry: Utilized in the development of tanning products and other cosmetic applications

Mechanism of Action

Melanotan II (acetate) exerts its effects by binding to melanocortin receptors, particularly MC1R and MC4R. Upon binding, it activates a series of intracellular signaling pathways that lead to increased production of melanin in melanocytes. This results in enhanced pigmentation of the skin. Additionally, activation of MC4R is associated with effects on sexual function and energy homeostasis .

Comparison with Similar Compounds

Similar Compounds

    Melanotan I (afamelanotide): Another synthetic analogue of alpha-MSH, primarily used for treating erythropoietic protoporphyria.

    Bremelanotide: A synthetic peptide similar to Melanotan II, used for treating sexual dysfunction.

Uniqueness

Melanotan II (acetate) is unique due to its higher potency and broader range of effects compared to Melanotan I. It not only induces pigmentation but also has significant effects on sexual function and energy balance .

Properties

Molecular Formula

C52H73N15O11

Molecular Weight

1084.25

IUPAC Name

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide;acetic acid

InChI

InChI=1S/C50H69N15O9.C2H4O2/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32;1-2(3)4/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56);1H3,(H,3,4)/t35-,36-,37-,38+,39-,40-,41-;/m0./s1

InChI Key

GTAMEWQATOUMGW-GBRHMYBBSA-N

SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C.CC(=O)O

Appearance

A crystalline solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Melanotan II acetate, MT II

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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